molecular formula C11H10BrNO2 B2423783 5-Bromo-7-isopropylindoline-2,3-dione CAS No. 849630-82-6

5-Bromo-7-isopropylindoline-2,3-dione

Cat. No. B2423783
CAS RN: 849630-82-6
M. Wt: 268.11
InChI Key: WFUBYVFLEJSKTL-UHFFFAOYSA-N
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Description

5-Bromo-7-isopropylindoline-2,3-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. It is a derivative of indoline-2,3-dione and has a bromine atom substituted at the 5th position and an isopropyl group at the 7th position.

Scientific Research Applications

Crystal Structure Analysis

5-Bromoindoline-2,3-dione derivatives have been studied for their crystal structures. For example, Abdellaoui et al. (2019) analyzed the crystal structure of a compound containing a 5-bromoindoline-2,3-dione unit. Their study highlighted the intermolecular hydrogen bonds and π–π contacts stabilizing the structure (Abdellaoui et al., 2019).

Synthesis and Reactivity

Choi and Chi (2004) explored the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, starting from compounds including 5-bromo-2-methylquinoline-5,8-dione. Their work provided insights into the regiochemistry of nucleophilic substitution reactions involving bromo derivatives (Choi & Chi, 2004).

Analytical Chemistry and Impurity Identification

Shabir and Forrow (2005) developed and validated a high-performance liquid chromatography (HPLC) method for analyzing compounds like 5-bromo-4,7-phenanthroline-5,6-dione, demonstrating its application in identifying impurities (Shabir & Forrow, 2005).

Enantiomeric Resolution Studies

Ali et al. (2016) conducted enantiomeric resolution studies on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, showcasing its application in chiral chromatography and the understanding of chiral recognition mechanisms (Ali et al., 2016).

properties

IUPAC Name

5-bromo-7-propan-2-yl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-5(2)7-3-6(12)4-8-9(7)13-11(15)10(8)14/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBYVFLEJSKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC2=C1NC(=O)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849630-82-6
Record name 5-bromo-7-(propan-2-yl)-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-isopropylindoline-2,3-dione (23.8 g, 0.12 mol) was added to a stirred solution of glacial acetic acid (700 ml). To this solution was added, via additional funnel bromine (7.8 ml, 0.15 mol) in glacial acetic acid (300 ml) during 30 min. After the addition, the combined mixture was stirred at 75° C. for 3 hr, cooled, and extracted with EtOAc. The organic extracts were washed with brine, dried over MgSO4, and evaporated in vacuo; air dried to give (31.8 g, 94%) of crude product. 1H NMR (300 MHz, CDCl3) δ 8.04 (b, NH), 7.59 (dd 2H), 2.84 (m, 1H), 1.31 (d, 6H); ESI (+) MS m/e=269 (MH+), ESI (−) MS m/e=267 (MH−).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
94%

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